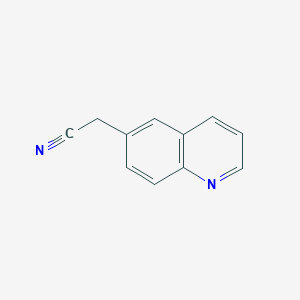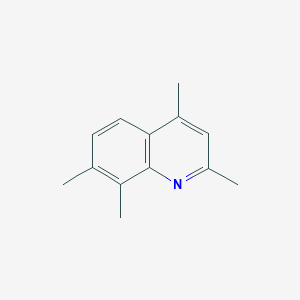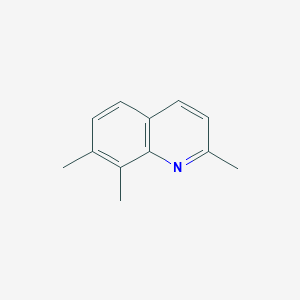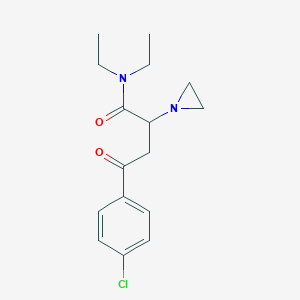
生长抑素 1-28
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
生长抑素-28,也称为生长抑素 1-28,是一种生物活性肽,源自更大的前体蛋白前生长抑素。它是生长抑素的两种主要形式之一,另一种是生长抑素-14(生长抑素 1-14)。生长抑素是一种调节肽激素,抑制多种其他激素的分泌,包括生长激素、胰岛素和胰高血糖素 。 生长抑素-28 主要存在于肠粘膜细胞中,在各种生理过程中起着至关重要的作用 .
科学研究应用
化学
在化学中,生长抑素-28 被用作模型肽来研究肽合成、折叠和稳定性。 研究人员调查各种修饰对肽结构和功能的影响 .
生物学
生长抑素-28 在调节激素分泌和神经传递中起着重要作用。它用于探索其对内分泌系统和神经系统影响的研究。 研究人员还调查其在抑制生长激素、胰岛素和胰高血糖素释放中的作用 .
医学
在医学中,生长抑素-28 及其类似物用于治疗肢端肥大症等疾病,这是一种以生长激素分泌过多为特征的疾病。 生长抑素-28 类似物还用于控制神经内分泌肿瘤和胃肠道疾病的症状 .
工业
生长抑素-28 用于制药行业开发治疗性肽。 其类似物被制成药物,靶向特定的受体,为各种疾病提供治疗 .
作用机制
生长抑素-28 通过与生长抑素受体 (SSTR) 结合发挥作用,SSTR 是 G 蛋白偶联受体。结合后,生长抑素-28 激活抑制各种激素释放的细胞内信号通路。主要分子靶标包括生长激素、胰岛素和胰高血糖素。 生长抑素-28 与 SSTR 的结合导致 G 蛋白激活,进而抑制腺苷酸环化酶,降低环磷酸腺苷水平并减少激素分泌 .
生化分析
Biochemical Properties
Somatostatin 1-28 plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. It is the major physiological inhibitor of growth hormone secretion from the anterior pituitary and insulin and glucagon release from the pancreatic islets . It also regulates gastric acid secretion from the gut . The actions of somatostatin are mediated via signaling pathways of G protein-coupled somatostatin receptors .
Cellular Effects
Somatostatin 1-28 has profound effects on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . It suppresses the synthesis and secretion of growth factors such as growth hormone and insulin-like growth factor 1 . It also inhibits gastrointestinal hormones that include gastrin, cholecystokinin, serotonin, glucagon, vasoactive intestinal peptide, and others .
Molecular Mechanism
The mechanism of action of Somatostatin 1-28 is complex and multifaceted. It exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . In the vascular system, it likely produces vasoconstriction by inhibiting adenylate cyclase, leading to a lowering of the concentration of cyclic adenosine monophosphate in the endothelial cells, which ultimately blocks vasodilation through this pathway .
Temporal Effects in Laboratory Settings
The effects of Somatostatin 1-28 change over time in laboratory settings. It is involved in a range of physiological functions and pathological modifications
Dosage Effects in Animal Models
The effects of Somatostatin 1-28 vary with different dosages in animal models
Metabolic Pathways
Somatostatin 1-28 is involved in several metabolic pathways. It interacts with various enzymes or cofactors
Transport and Distribution
Somatostatin 1-28 is transported and distributed within cells and tissues . It is widely distributed throughout the central nervous system and the digestive system of rodents and primates
Subcellular Localization
It is known that somatostatin receptor-positive AR42J rat pancreatic tumor cells in vitro have been used to understand the cell killing mechanism of 64 Cu by focusing on subcellular distribution of the somatostatin analogues .
准备方法
合成路线和反应条件
生长抑素-28 的合成涉及固相肽合成 (SPPS),这是一种通常用于肽生产的方法。该过程从将 C 端氨基酸连接到固体树脂开始。然后是受保护氨基酸的顺序添加,每个氨基酸都与正在生长的肽链偶联。保护基团被去除,肽从树脂中裂解。 最终产物使用高效液相色谱 (HPLC) 纯化,以确保高纯度 .
工业生产方法
生长抑素-28 的工业生产通常涉及大规模 SPPS。合成过程的自动化允许高效生产大量肽。 使用先进的纯化技术,例如制备型 HPLC,确保最终产物满足制药应用所需的纯度标准 .
化学反应分析
反应类型
生长抑素-28 经历各种化学反应,包括:
氧化: 半胱氨酸残基之间的二硫键可以被氧化,影响肽的结构和功能。
还原: 二硫键的还原会导致线性肽的形成。
常用试剂和条件
氧化: 过氧化氢或碘可用于氧化二硫键。
还原: 二硫苏糖醇 (DTT) 或 β-巯基乙醇是常用的还原剂。
形成的主要产品
氧化生长抑素-28: 含有完整的二硫键。
还原生长抑素-28: 缺少二硫键,导致线性肽。
取代类似物: 具有修饰的氨基酸序列的肽,表现出不同的生物活性.
相似化合物的比较
类似化合物
生长抑素-14(生长抑素 1-14): 生长抑素的较短形式,具有相似的生物活性。
奥曲肽: 生长抑素的合成类似物,具有更长的半衰期,用于治疗肢端肥大症和神经内分泌肿瘤。
兰瑞肽: 另一种与奥曲肽具有类似治疗应用的合成类似物.
生长抑素-28 的独特性
生长抑素-28 的独特性在于其更长的肽链,这使得它能够与生长抑素受体进行更广泛的相互作用。与生长抑素-14 相比,这导致了更广泛的生物活性。 此外,生长抑素-28 在肠粘膜细胞中的分布突出了其在胃肠道生理学中的特定作用 .
属性
IUPAC Name |
(4R,7S,10S,13S,16S,19S,22S,25S,28S,31S,34S,37R)-37-[[2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-4-amino-2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S)-2-[[(2S)-2-amino-3-hydroxypropanoyl]amino]propanoyl]amino]-4-oxobutanoyl]amino]-3-hydroxypropanoyl]amino]-4-oxobutanoyl]pyrrolidine-2-carbonyl]amino]propanoyl]amino]-4-methylsulfanylbutanoyl]amino]propanoyl]pyrrolidine-2-carbonyl]amino]-5-carbamimidamidopentanoyl]amino]-4-carboxybutanoyl]amino]-5-carbamimidamidopentanoyl]amino]hexanoyl]amino]propanoyl]amino]acetyl]amino]-19,34-bis(4-aminobutyl)-31-(2-amino-2-oxoethyl)-13,25,28-tribenzyl-10,16-bis[(1R)-1-hydroxyethyl]-7-(hydroxymethyl)-22-(1H-indol-3-ylmethyl)-6,9,12,15,18,21,24,27,30,33,36-undecaoxo-1,2-dithia-5,8,11,14,17,20,23,26,29,32,35-undecazacyclooctatriacontane-4-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C137H207N41O39S3/c1-69(154-113(194)82(37-19-22-47-138)159-115(196)85(40-25-50-149-136(145)146)160-118(199)87(44-45-106(188)189)163-116(197)86(41-26-51-150-137(147)148)164-130(211)101-43-27-52-177(101)133(214)72(4)156-114(195)88(46-54-218-7)158-110(191)71(3)155-129(210)100-42-28-53-178(100)134(215)95(61-104(144)186)171-126(207)96(65-180)172-124(205)93(59-102(142)184)165-111(192)70(2)153-112(193)80(141)64-179)109(190)152-63-105(187)157-98-67-219-220-68-99(135(216)217)174-127(208)97(66-181)173-132(213)108(74(6)183)176-125(206)91(57-77-33-15-10-16-34-77)170-131(212)107(73(5)182)175-119(200)84(39-21-24-49-140)161-122(203)92(58-78-62-151-81-36-18-17-35-79(78)81)168-121(202)90(56-76-31-13-9-14-32-76)166-120(201)89(55-75-29-11-8-12-30-75)167-123(204)94(60-103(143)185)169-117(198)83(162-128(98)209)38-20-23-48-139/h8-18,29-36,62,69-74,80,82-101,107-108,151,179-183H,19-28,37-61,63-68,138-141H2,1-7H3,(H2,142,184)(H2,143,185)(H2,144,186)(H,152,190)(H,153,193)(H,154,194)(H,155,210)(H,156,195)(H,157,187)(H,158,191)(H,159,196)(H,160,199)(H,161,203)(H,162,209)(H,163,197)(H,164,211)(H,165,192)(H,166,201)(H,167,204)(H,168,202)(H,169,198)(H,170,212)(H,171,207)(H,172,205)(H,173,213)(H,174,208)(H,175,200)(H,176,206)(H,188,189)(H,216,217)(H4,145,146,149)(H4,147,148,150)/t69-,70-,71-,72-,73+,74+,80-,82-,83-,84-,85-,86-,87-,88-,89-,90-,91-,92-,93-,94-,95-,96-,97-,98-,99-,100-,101-,107-,108-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GGYTXJNZMFRSLX-DFTNLTQTSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(CSSCC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N1)CCCCN)CC2=CNC3=CC=CC=C32)CC4=CC=CC=C4)CC5=CC=CC=C5)CC(=O)N)CCCCN)NC(=O)CNC(=O)C(C)NC(=O)C(CCCCN)NC(=O)C(CCCNC(=N)N)NC(=O)C(CCC(=O)O)NC(=O)C(CCCNC(=N)N)NC(=O)C6CCCN6C(=O)C(C)NC(=O)C(CCSC)NC(=O)C(C)NC(=O)C7CCCN7C(=O)C(CC(=O)N)NC(=O)C(CO)NC(=O)C(CC(=O)N)NC(=O)C(C)NC(=O)C(CO)N)C(=O)O)CO)C(C)O)CC8=CC=CC=C8)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]([C@H]1C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@@H](CSSC[C@@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N1)CCCCN)CC2=CNC3=CC=CC=C32)CC4=CC=CC=C4)CC5=CC=CC=C5)CC(=O)N)CCCCN)NC(=O)CNC(=O)[C@H](C)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@@H]6CCCN6C(=O)[C@H](C)NC(=O)[C@H](CCSC)NC(=O)[C@H](C)NC(=O)[C@@H]7CCCN7C(=O)[C@H](CC(=O)N)NC(=O)[C@H](CO)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](C)NC(=O)[C@H](CO)N)C(=O)O)CO)[C@@H](C)O)CC8=CC=CC=C8)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C137H207N41O39S3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
3148.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Q1: What is the primary mechanism of action of Somatostatin 1-28?
A1: Somatostatin 1-28 exerts its effects by binding to specific somatostatin receptors (SSTRs). These receptors belong to the G protein-coupled receptor (GPCR) superfamily. [] Upon binding, Somatostatin 1-28 triggers a cascade of intracellular signaling events, primarily through the inhibition of adenylate cyclase, which leads to a decrease in cyclic AMP (cAMP) levels. [] This reduction in cAMP has various downstream effects, including the inhibition of hormone secretion and neurotransmission.
Q2: Does Somatostatin 1-28 exhibit different activities compared to other forms of Somatostatin?
A2: Yes, studies have shown that Somatostatin 1-28 and the shorter form, Somatostatin 1-14, can have different potencies and affinities for various SSTR subtypes. [, ] For instance, in guinea pig pancreatic acini, both Somatostatin 1-28 and a synthetic analog, [Nle8]Somatostatin 1-28, increased amylase release, calcium outflux, and cGMP levels at high concentrations. [] Interestingly, these effects were not observed with Somatostatin 1-14, suggesting that the full 28-amino acid sequence is crucial for this specific activity. []
Q3: Is Somatostatin 1-28 exclusively produced in the central nervous system?
A3: No, while initially identified in the hypothalamus, research has revealed that Somatostatin 1-28 is also synthesized in peripheral tissues. For example, studies have identified Somatostatin 1-28 in the retina of various species, including rats, frogs, and monkeys. [] This finding indicates that Somatostatin 1-28 plays diverse roles both within and outside the central nervous system.
Q4: Has Somatostatin 1-28 been detected in human bodily fluids?
A4: Yes, research has confirmed the presence of circulating Somatostatin 1-28 in human plasma. [] This finding has implications for understanding the potential physiological and pathological roles of this peptide in humans.
Q5: Are there any studies investigating the role of Somatostatin 1-28 in specific physiological processes?
A5: Yes, research has explored the potential role of Somatostatin 1-28 in regulating feed intake in goats. [] A study using intracerebroventricular (ICV) infusions of Somatostatin 1-28 in goats fed dry forage observed increased feed intake compared to control animals. [] This finding suggests that Somatostatin 1-28 might modulate thirst-controlling mechanisms, influencing feeding behavior in these animals.
Q6: Does Somatostatin 1-28 undergo any post-translational modifications?
A6: Yes, Somatostatin 1-28 is derived from a larger precursor peptide, prosomatostatin, through enzymatic processing. [, ] Studies have identified various processing intermediates and fragments of prosomatostatin in different species. [, ] This suggests that the processing of prosomatostatin is a complex and potentially regulated process, influencing the availability and activity of Somatostatin 1-28.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














